5,6-Dihydroimidazo[1,2-a]pyridin-7(8H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Dihydroimidazo[1,2-a]pyridin-7(8H)-one is a heterocyclic compound that has garnered significant interest in the field of synthetic chemistry. This compound is part of the imidazo[1,2-a]pyridine family, known for its unique chemical structure and versatile applications in various scientific domains .
Preparation Methods
The synthesis of 5,6-Dihydroimidazo[1,2-a]pyridin-7(8H)-one typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations . These methods allow for the formation of the heterocyclic core through the construction of carbon–hydrogen, carbon–carbon, and carbon–nitrogen bonds . Industrial production methods often utilize these synthetic routes under controlled conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
5,6-Dihydroimidazo[1,2-a]pyridin-7(8H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .
Scientific Research Applications
5,6-Dihydroimidazo[1,2-a]pyridin-7(8H)-one has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, derivatives of this compound have shown potential as anticancer agents, inhibitors of specific enzymes, and fluorescent probes for imaging . In the industrial sector, it is utilized in the development of optoelectronic devices and sensors .
Mechanism of Action
The mechanism of action of 5,6-Dihydroimidazo[1,2-a]pyridin-7(8H)-one involves its interaction with specific molecular targets and pathways . For instance, some derivatives act as inhibitors of histone deacetylases (HDACs), leading to epigenetic modifications and altered gene expression . Other derivatives may target the phosphatidylinositol 3-kinase (PI3K) signaling pathway, which is often associated with tumorigenesis .
Comparison with Similar Compounds
5,6-Dihydroimidazo[1,2-a]pyridin-7(8H)-one can be compared to other similar compounds such as imidazo[1,2-a]pyrimidine and imidazo[1,5-a]pyridine . While these compounds share a similar heterocyclic core, this compound is unique due to its specific structural features and the range of applications it supports . The versatility and potential of this compound in various research fields highlight its uniqueness compared to its analogs .
Properties
IUPAC Name |
6,8-dihydro-5H-imidazo[1,2-a]pyridin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c10-6-1-3-9-4-2-8-7(9)5-6/h2,4H,1,3,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJGKELRYFWMXMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C=CN=C2CC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.